Cas no 1861051-95-7 (2-Oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid)

2-Oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid 化学的及び物理的性質
名前と識別子
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- EN300-1817313
- 1861051-95-7
- 2-oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid
- 2-Oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid
-
- インチ: 1S/C8H2F4O3/c9-3-1-2(7(13)8(14)15)4(10)6(12)5(3)11/h1H,(H,14,15)
- InChIKey: AZKGXKGWUJWWNJ-UHFFFAOYSA-N
- SMILES: FC1C(=C(C(=CC=1C(C(=O)O)=O)F)F)F
計算された属性
- 精确分子量: 221.99400657g/mol
- 同位素质量: 221.99400657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 283
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 54.4Ų
2-Oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1817313-2.5g |
2-oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid |
1861051-95-7 | 2.5g |
$1370.0 | 2023-09-19 | ||
Enamine | EN300-1817313-0.5g |
2-oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid |
1861051-95-7 | 0.5g |
$671.0 | 2023-09-19 | ||
Enamine | EN300-1817313-0.25g |
2-oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid |
1861051-95-7 | 0.25g |
$642.0 | 2023-09-19 | ||
Enamine | EN300-1817313-10.0g |
2-oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid |
1861051-95-7 | 10g |
$3929.0 | 2023-06-01 | ||
Enamine | EN300-1817313-10g |
2-oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid |
1861051-95-7 | 10g |
$3007.0 | 2023-09-19 | ||
Enamine | EN300-1817313-5.0g |
2-oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid |
1861051-95-7 | 5g |
$2650.0 | 2023-06-01 | ||
Enamine | EN300-1817313-0.05g |
2-oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid |
1861051-95-7 | 0.05g |
$587.0 | 2023-09-19 | ||
Enamine | EN300-1817313-0.1g |
2-oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid |
1861051-95-7 | 0.1g |
$615.0 | 2023-09-19 | ||
Enamine | EN300-1817313-1.0g |
2-oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid |
1861051-95-7 | 1g |
$914.0 | 2023-06-01 | ||
Enamine | EN300-1817313-5g |
2-oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid |
1861051-95-7 | 5g |
$2028.0 | 2023-09-19 |
2-Oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
2-Oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acidに関する追加情報
Introduction to 2-Oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid (CAS No. 1861051-95-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
2-Oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid, identified by the chemical abstracts service number 1861051-95-7, is a fluorinated aromatic carboxylic acid derivative that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and promising biological activities. The compound features a central acetic acid moiety substituted with a tetrafluorophenyl group, which imparts distinct electronic and steric characteristics that make it a valuable scaffold for drug discovery and molecular recognition studies.
The tetrafluorophenyl moiety is a key structural feature of this compound, contributing to its enhanced lipophilicity and metabolic stability. This substitution pattern is particularly useful in medicinal chemistry for designing molecules with improved pharmacokinetic profiles. The fluorine atoms in the aromatic ring not only increase the compound's resistance to enzymatic degradation but also modulate its interactions with biological targets, making it an attractive candidate for further exploration.
In recent years, the study of fluorinated compounds has seen remarkable advancements, driven by their ability to fine-tune molecular properties such as solubility, bioavailability, and binding affinity. 2-Oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid exemplifies this trend, as it has been investigated for its potential applications in various therapeutic areas. Notably, its derivatives have shown promise in the development of inhibitors targeting enzyme-catalyzed reactions relevant to metabolic disorders and inflammatory diseases.
One of the most compelling aspects of this compound is its utility as a building block for more complex pharmacophores. Researchers have leveraged its structural framework to design molecules with enhanced binding interactions at specific biological targets. For instance, studies have demonstrated that derivatives of 2-Oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid can modulate the activity of enzymes involved in signal transduction pathways, making them potential candidates for treating neurological disorders and cancer.
The synthesis of 2-Oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid presents an interesting challenge due to the presence of multiple fluorine atoms. Advanced synthetic methodologies have been employed to achieve regioselective fluorination of the aromatic ring, ensuring the formation of the desired tetrafluorophenyl substituent. These synthetic strategies often involve transition-metal-catalyzed reactions or photochemical approaches that allow for precise control over fluorine incorporation.
Recent research has also highlighted the role of 2-Oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid in materials science applications. Its unique electronic properties make it a suitable candidate for developing organic semiconductors and luminescent materials. These applications are particularly relevant in the context of next-generation electronic devices and optoelectronic materials.
The biological activity of this compound has been further explored through computational modeling and high-throughput screening techniques. These approaches have enabled researchers to identify novel derivatives with enhanced potency and selectivity. For example, computational studies have suggested that modifications at the carboxylic acid moiety can significantly improve binding affinity to target proteins.
Moreover, the environmental impact of fluorinated compounds has been a subject of increasing interest. While tetrafluorophenyl derivatives offer numerous advantages in terms of chemical stability and biological activity, their persistence in the environment raises concerns about long-term ecological effects. Ongoing research aims to develop greener synthetic routes that minimize environmental footprints while maintaining the desired pharmacological properties.
In conclusion, 2-Oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid (CAS No. 1861051-95-7) represents a fascinating compound with diverse applications across chemical biology and medicinal chemistry. Its unique structural features and promising biological activities make it a valuable scaffold for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this compound and its derivatives, tetrafluorophenyl -based molecules are poised to play an increasingly important role in future therapeutic strategies.
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